3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
CAS No.:
Cat. No.: VC11369230
Molecular Formula: C16H11Br2N3O2
Molecular Weight: 437.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Br2N3O2 |
|---|---|
| Molecular Weight | 437.08 g/mol |
| IUPAC Name | 3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
| Standard InChI | InChI=1S/C16H11Br2N3O2/c1-8-5-11-13(7-12(8)18)19-16(23)14(11)20-21-15(22)9-3-2-4-10(17)6-9/h2-7,19,23H,1H3 |
| Standard InChI Key | ZYHUGRNQLJDDEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)Br)O |
Introduction
3-Bromo-N'-[(3E)-6-Bromo-5-Methyl-2-Oxo-1H-Indol-3-Ylidene]Benzohydrazide is a complex organic compound that belongs to the class of hydrazides. It is synthesized through the condensation reaction between a suitable aldehyde and benzohydrazide. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 3-Bromo-N'-[(3E)-6-Bromo-5-Methyl-2-Oxo-1H-Indol-3-Ylidene]Benzohydrazide typically involves a condensation reaction between a suitable aldehyde (e.g., 6-bromo-5-methyl-2-oxoindole-3-carbaldehyde) and benzohydrazide. This reaction is often carried out in a solvent like ethanol or methanol under reflux conditions.
Potential Applications
While specific applications of 3-Bromo-N'-[(3E)-6-Bromo-5-Methyl-2-Oxo-1H-Indol-3-Ylidene]Benzohydrazide are not detailed in the search results, compounds with similar structures have shown promise in various areas:
-
Pharmaceuticals: Hydrazide derivatives are known for their biological activities, including antimicrobial and anticancer properties.
-
Materials Science: These compounds can exhibit interesting optical properties, making them candidates for nonlinear optical materials.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume